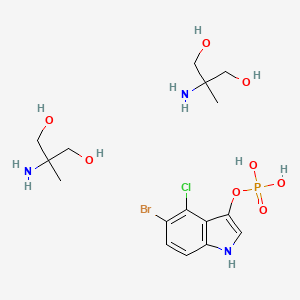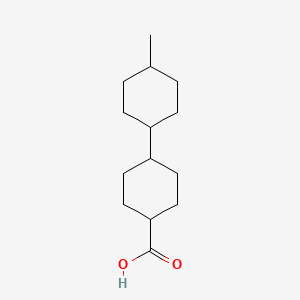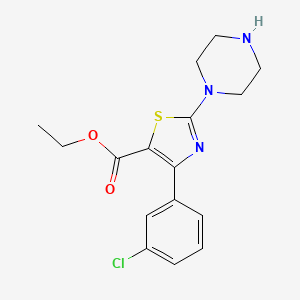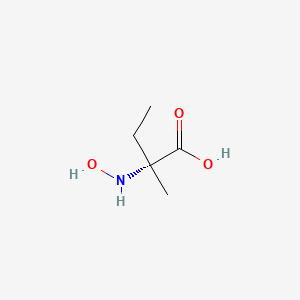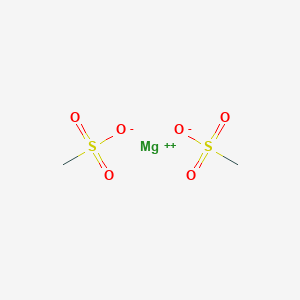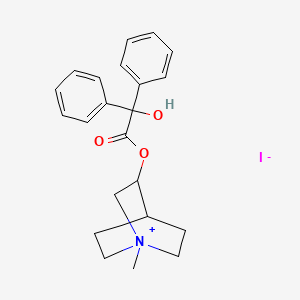
Me-QNB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Me-QNB involves the reaction of [11C]CH3I with the desmethylated precursor (QNB) at room temperature using the captive solvent method. This method yields excellent radiochemical purity and specific activity . The radiosynthesis of carbon-11-labelled this compound is oriented towards the preparation of multi milliCuries of radiotracer .
Analyse Chemischer Reaktionen
Me-QNB undergoes various chemical reactions, including substitution reactions. In the presence of an amine-borane catalyst, methyl acetate, dimethyl malonate, and dimethyl methylmalonate each react with 1-methylene-2,3-epoxycyclo-hexanes or -pentanes at a C–H group to give allylic alcohols. This reaction proceeds by a radical chain mechanism and is initiated by UV photolysis of added di-tert-butyl peroxide .
Wissenschaftliche Forschungsanwendungen
Me-QNB has been used extensively in scientific research, particularly in the field of cardiovascular medicine. It is used for the quantification of myocardial muscarinic receptors in vivo using positron emission tomography (PET) imaging . This compound has also been utilized in the study of RNA methylation and other modifications in various biological processes .
Wirkmechanismus
Me-QNB acts as a muscarinic acetylcholinergic receptor antagonist. It decreases endplate potential amplitude without affecting miniature endplate frequency or resting potential. This compound also increases the latency of the endplate potential and the nerve terminal spike in a frequency-dependent fashion, suggesting that its site of action is the unmyelinated nerve terminal . This compound blocks electrically excitable sodium channels and ionic channels associated with nicotinic acetylcholine receptors .
Vergleich Mit ähnlichen Verbindungen
Me-QNB is similar to other muscarinic acetylcholinergic receptor antagonists such as 3-quinuclidinyl benzilate (QNB). Both compounds act as competitive, non-selective antagonists of muscarinic receptors in cardiac muscle, smooth muscle, exocrine glands, and at postsynaptic receptors in neurons . this compound is unique in its specific use for the quantification of myocardial muscarinic receptors using PET imaging .
List of Similar Compounds::- 3-Quinuclidinyl benzilate (QNB)
- Aprophen
- Atropine
- Scopolamine
Eigenschaften
CAS-Nummer |
71861-83-1 |
|---|---|
Molekularformel |
C22H26INO3 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YCVUWYMRBRAYRO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
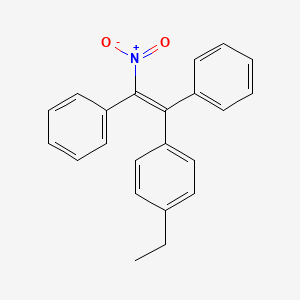
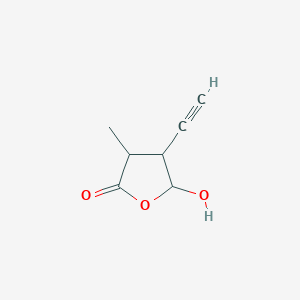
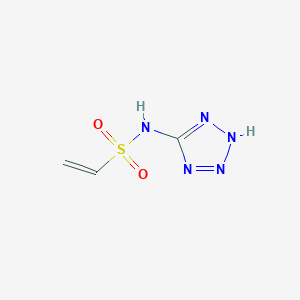
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
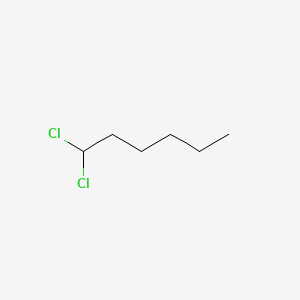
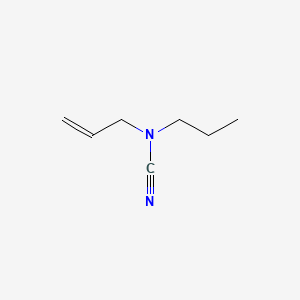
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
